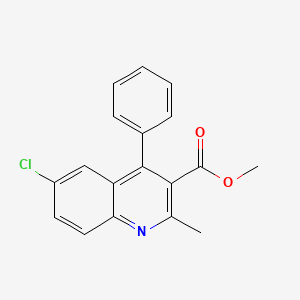

Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate

Description

Properties

CAS No. |

851072-07-6 |

|---|---|

Molecular Formula |

C18H14ClNO2 |

Molecular Weight |

311.8 g/mol |

IUPAC Name |

methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate |

InChI |

InChI=1S/C18H14ClNO2/c1-11-16(18(21)22-2)17(12-6-4-3-5-7-12)14-10-13(19)8-9-15(14)20-11/h3-10H,1-2H3 |

InChI Key |

GDLDVRJZISAJHO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Friedlander Quinoline Synthesis Approach

The most common and reliable method for synthesizing methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate is via the Friedlander quinoline synthesis. This involves the condensation of 2-amino-5-chlorobenzophenone with methyl acetoacetate (or ethyl acetoacetate followed by ester interchange) under catalytic conditions, leading to cyclization and formation of the quinoline ring system.

- Starting Materials: 2-amino-5-chlorobenzophenone and methyl acetoacetate.

- Catalyst: Iodine (1 mol%) or chloramine-T (1 mmol) as mild catalysts.

- Solvent: Ethanol or acetonitrile.

- Conditions: Reflux for several hours (reaction time varies from 1 to 6 hours depending on catalyst and solvent).

- Workup: Reaction progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with water, extracted with ethyl acetate, and the solvent evaporated.

- Purification: Recrystallization from dimethyl sulfoxide (DMSO) or column chromatography on silica gel with hexane:ethyl acetate mixtures.

This method yields the methyl ester derivative directly or via ester interchange if ethyl acetoacetate is used initially.

Alternative Catalysts and Conditions

- Sulfamic Acid Catalysis: Sulfamic acid (5 mol%) has been reported as an efficient catalyst at moderate temperatures (70 °C) for similar quinoline carboxylate syntheses, providing high yields and selectivity.

- Iodine Catalysis: Iodine catalysis in ethanol has been demonstrated to facilitate the reaction with mild conditions and good yields.

- Chloramine-T Catalysis: Chloramine-T in acetonitrile under reflux conditions is another effective catalytic system for this synthesis.

Reaction Mechanism Overview

The mechanism involves initial condensation of the amino group of 2-amino-5-chlorobenzophenone with the β-ketoester carbonyl, followed by cyclization and dehydration to form the quinoline nucleus. The methyl ester group is retained at the 3-position of the quinoline ring.

Experimental Data and Characterization

Spectral and Analytical Data

| Parameter | Data |

|---|---|

| Melting Point | Approx. 165-166 °C (varies with purity) |

| IR (KBr) | 1725 cm⁻¹ (ester C=O), 1614 cm⁻¹ (aromatic C=C) |

| ¹H NMR (CDCl₃, 300 MHz) | Methyl singlet ~2.5 ppm (2-methyl), aromatic multiplets 7.2–8.0 ppm, methyl ester singlet ~3.9 ppm |

| ¹³C NMR (CDCl₃, 75 MHz) | Ester carbonyl ~165 ppm, aromatic carbons 120–140 ppm, methyl carbons 10–20 ppm |

| Elemental Analysis (CHN) | Consistent with C18H14ClNO2 |

These data confirm the structure and purity of the synthesized compound.

Crystallographic Validation

Single-crystal X-ray diffraction studies have been performed on related ethyl ester analogues and methyl esters, confirming the quinoline fused-ring system with chlorine substitution at the 6-position, methyl at the 2-position, and phenyl at the 4-position. The crystal system is typically monoclinic with space group P2₁/n. Intramolecular hydrogen bonding and π-π stacking interactions stabilize the molecular conformation.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalyst | Solvent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Friedlander (Iodine) | 2-amino-5-chlorobenzophenone + methyl acetoacetate | Iodine (1 mol%) | Ethanol | Reflux, 3-5 h | 75-85 | Mild, easy workup, recrystallization from DMSO |

| Friedlander (Chloramine-T) | 2-amino-5-chlorobenzophenone + ethyl acetoacetate | Chloramine-T (1 mmol) | Acetonitrile | Reflux, 4 h | 70-80 | Requires column chromatography |

| Friedlander (Sulfamic Acid) | 2-aminobenzophenone + ethyl acetoacetate | Sulfamic acid (5 mol%) | Solvent-free or minimal solvent | 70 °C, 45 min | 80-90 | Green chemistry approach |

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can modify the quinoline ring or the ester group.

Substitution: Halogen substitution reactions can occur at the chloro position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .

Scientific Research Applications

Scientific Research Applications

Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate has a wide range of applications in scientific research:

- Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

- Biology: It is investigated for its potential as an antimicrobial.

- Medicine: It is explored for its anticancer properties and potential use in drug development.

Antimalarial Activity

Quinoline derivatives can target the bc1 protein complex in Plasmodium falciparum, the causative agent of malaria. This compound could potentially act as an inhibitor in this pathway, contributing to its antimalarial properties. Preliminary studies have shown that certain analogs exhibit low nanomolar inhibitory activity against the enzyme involved in the parasite's lifecycle.

Case Studies

- Antibacterial Activity: In vitro studies have shown that derivatives of quinoline compounds can inhibit the growth of Escherichia coli and Staphylococcus aureus. This compound is anticipated to possess similar effects based on its structural characteristics.

- Antimalarial Efficacy: A study focusing on quinolone derivatives demonstrated significant inhibition of Plasmodium growth in erythrocytes at low concentrations, suggesting that this compound could be explored for its potential antimalarial properties in future research.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes involved in cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 6-Chloro-2-Methyl-4-Phenylquinoline-3-Carboxylate

- Molecular Formula: C₁₉H₁₆ClNO₂ .

- Molecular Weight: 325.79 g/mol .

- Key Differences:

- Ester Group: Ethyl ester (vs. methyl), leading to increased lipophilicity (logP ~3.2 vs. ~2.8 predicted).

- Crystallography: Triclinic crystal system (P1 space group) with unit cell parameters a = 8.3622 Å, b = 10.1971 Å, c = 10.7052 Å .

- Synthesis: Prepared via similar routes but with ethyl malonate instead of methyl analogs .

(1-Benzyl-1H-1,2,3-Triazol-4-yl)Methyl 6-Chloro-2-Methyl-4-Phenylquinoline-3-Carboxylate (Compound 92)

- Structure: Incorporates a triazole-linked benzyl group at the ester position .

- Biological Activity: Exhibited anti-leishmanial activity with IC₅₀ = 7 µM against Leishmania donovani amastigotes and ~46% parasite inhibition in vivo (50 mg/kg, 5 days) .

- Key Difference: The triazole moiety enhances solubility and bioavailability compared to the parent methyl ester.

Methyl 4-Chloro-6-Methyl-2-(Trifluoromethyl)Quinoline-3-Carboxylate

- Molecular Formula: C₁₃H₉ClF₃NO₂ .

- Key Differences:

Physicochemical and Spectral Comparison

Biological Activity

Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate is a quinoline derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of its potential applications.

Chemical Structure and Properties

The molecular formula of methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate is C18H14ClNO2. The structure features a planar quinoline ring system with a phenyl group twisted at approximately 57.5 degrees, which may influence its biological interactions and reactivity. The unique substitution pattern on the quinoline ring is critical for its bioactivity, affecting its interaction with various biological targets.

1. Antimicrobial Activity

Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate has demonstrated significant antimicrobial properties. Studies indicate that it exhibits activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values for various strains have been reported, illustrating its effectiveness:

| Microorganism | MIC (µg/mL) |

|---|---|

| E. coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| C. albicans | 0.0048 |

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .

2. Anticancer Activity

The anticancer potential of methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate has also been explored extensively. Research indicates that this compound can induce apoptosis in various cancer cell lines through multiple mechanisms, including the inhibition of tyrosine reductase activity and modulation of oxidative stress pathways . The compound's IC50 values in cancer cell lines are noteworthy:

| Cell Line | IC50 (µM) |

|---|---|

| L. major | 0.86 ± 0.1 |

| L. panamensis | 0.22 ± 0.7 |

These results highlight the compound's potential as a therapeutic agent against specific cancers and parasitic infections .

The mechanisms underlying the biological activities of methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate are complex and multifaceted:

- Oxidative Stress Modulation : The compound interferes with the thiol redox pathway, downregulating thiol-dependent enzymes that are crucial for parasite defense mechanisms.

- Pro-inflammatory Response : It can induce pro-inflammatory responses in host cells, enhancing the overall immune response against intracellular pathogens.

- Targeting Enzymatic Pathways : The compound's interaction with key enzymes involved in metabolic pathways is critical for its anticancer effects .

Case Studies

Several studies have documented the synthesis and evaluation of methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate derivatives:

- Friedlander Annulation Approach : This method was employed to synthesize various functionalized quinolines, demonstrating the versatility of methyl 6-chloro derivatives in medicinal chemistry .

- Comparative Studies : Structural modifications were assessed to determine their effects on biological activity, revealing that specific substitutions significantly enhance or diminish bioactivity .

Q & A

Q. What synthetic methodologies are employed to prepare Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate?

The compound is synthesized via a condensation reaction between 2-amino-5-chlorobenzophenone and ethyl acetoacetate, catalyzed by iodine (1 mol%) in ethanol. Reaction progress is monitored by TLC, and the product is isolated via extraction with ethyl acetate, followed by recrystallization from DMSO to yield pure crystals .

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard for structural validation. Single-crystal diffraction data (e.g., monoclinic system, space group P2₁/n, a = 10.828 Å, b = 7.535 Å, c = 18.829 Å) are collected using diffractometers (e.g., Nonius MACH-3) and refined using SHELXL . Complementary techniques like NMR and IR confirm functional groups and purity.

Q. What intermolecular interactions stabilize its crystal lattice?

Hydrogen bonding (e.g., C–H···O) and π-π stacking between quinoline and phenyl groups contribute to lattice stability. Graph set analysis (e.g., R₂²(8) motifs) can classify these interactions . Software like Mercury visualizes packing patterns and quantifies interaction distances .

Advanced Research Questions

Q. How can crystallographic refinement discrepancies be addressed during structure determination?

Discrepancies in thermal parameters or residual electron density may arise from disorder or twinning. Strategies include:

- Applying restraints to bond lengths/angles (e.g., C–C bonds in ethyl groups ).

- Testing alternative space groups or using twin refinement in SHELXL .

- Validating hydrogen atom placement via difference Fourier maps .

Q. What experimental approaches are used to evaluate its pharmacological potential?

- In vitro assays : Anti-parasitic activity (e.g., Leishmania donovani) is assessed via luciferase-based assays measuring IC₅₀ values (e.g., 7 µM for a triazole-linked analog ).

- In vivo models : Compounds are administered intraperitoneally (50 mg/kg for 5 days) in golden hamsters, with parasite inhibition monitored post-treatment (e.g., ~46% inhibition after 28 days ).

Q. How does its crystal packing compare to structurally related quinoline derivatives?

Comparative analysis using Mercury’s packing similarity tool reveals differences in unit cell parameters (e.g., triclinic vs. monoclinic systems) and intermolecular interactions. For example, ethyl-substituted analogs exhibit distinct C–H···O networks due to steric effects .

Q. What role do computational methods play in optimizing its synthesis?

Density Functional Theory (DFT) predicts reaction pathways and transition states, while molecular docking identifies potential binding modes with biological targets. These methods guide experimental optimization of catalysts (e.g., iodine vs. piperidine) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.